[2-(Trifluoromethanesulfonyl)octyl]benzene
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Overview
Description
[2-(Trifluoromethanesulfonyl)octyl]benzene: is a chemical compound characterized by the presence of a trifluoromethanesulfonyl group attached to an octyl chain, which is further connected to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Trifluoromethanesulfonyl)octyl]benzene typically involves the reaction of octylbenzene with trifluoromethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonyl chloride. The general reaction scheme is as follows:
Octylbenzene+CF3SO2Cl→this compound+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(Trifluoromethanesulfonyl)octyl]benzene can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced sulfonyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, pyridine, triethylamine, anhydrous conditions.
Major Products:
Oxidation: Sulfonic acids, oxidized derivatives.
Reduction: Reduced sulfonyl derivatives.
Substitution: Substituted benzene derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Organic Synthesis: [2-(Trifluoromethanesulfonyl)octyl]benzene is used as a building block in the synthesis of more complex organic molecules. Its unique functional group allows for selective reactions and modifications.
Biology:
Bioconjugation: The compound can be used in bioconjugation reactions to attach biomolecules to surfaces or other molecules, facilitating the study of biological processes.
Medicine:
Drug Development: The trifluoromethanesulfonyl group is known for its stability and bioactivity, making this compound a potential candidate for drug development and medicinal chemistry.
Industry:
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [2-(Trifluoromethanesulfonyl)octyl]benzene involves its ability to participate in various chemical reactions due to the presence of the trifluoromethanesulfonyl group. This group is highly electronegative and can stabilize negative charges, making the compound reactive towards nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Bis(trifluoromethanesulfonyl)imide: Known for its use in ionic liquids and lithium-ion batteries.
Trifluoromethanesulfonic anhydride: Used as a strong electrophile in organic synthesis.
Uniqueness: [2-(Trifluoromethanesulfonyl)octyl]benzene is unique due to the combination of the trifluoromethanesulfonyl group with an octyl chain and a benzene ring. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in organic synthesis, materials science, and medicinal chemistry.
Properties
CAS No. |
61795-24-2 |
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Molecular Formula |
C15H21F3O2S |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-(trifluoromethylsulfonyl)octylbenzene |
InChI |
InChI=1S/C15H21F3O2S/c1-2-3-4-8-11-14(21(19,20)15(16,17)18)12-13-9-6-5-7-10-13/h5-7,9-10,14H,2-4,8,11-12H2,1H3 |
InChI Key |
LAIUBHCIMWJPAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC1=CC=CC=C1)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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